molecular formula C14H15FN2 B1418585 Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine CAS No. 1153741-49-1

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine

Cat. No. B1418585
M. Wt: 230.28 g/mol
InChI Key: JEZNSAGYSXVBAE-UHFFFAOYSA-N
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Description

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C14H15FN2. It has a molecular weight of 230.28 g/mol . This compound is part of a larger class of compounds known as heterocyclic compounds, which are widely used in medicinal chemistry due to their broad range of chemical and biological properties .

Scientific Research Applications

Kinetics and Mechanism Studies

The study of kinetics and mechanisms in organic reactions is a significant area where Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine finds application. In the research by Castro et al. (1997), the kinetics and mechanism of the pyridinolysis of alkyl aryl thionocarbonates were investigated. This study provides insights into the reaction pathways and rate-determining steps involving similar compounds, which is crucial for understanding and optimizing chemical reactions (Castro, Cubillos, Santos, & Téllez, 1997).

Development of Antiallergic Agents

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine-related compounds have been explored for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, identifying compounds with significant antiallergic properties. This research opens avenues for developing new antiallergic drugs (Menciu, Duflos, Fouchard, et al., 1999).

Polymerization Catalysts

The compound also finds applications in the field of polymerization. Zhang et al. (2021) conducted a study on fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, demonstrating their effectiveness as catalysts in ethylene polymerization. Such research is pivotal for advancing polymer chemistry and materials science (Zhang, Lin, Liu, et al., 2021).

Supramolecular Chemistry

The compound is also relevant in supramolecular chemistry. Suresh et al. (2007) studied the structures of polysubstituted pyridines, including Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine derivatives. They focused on how intermolecular interactions, such as C-H...O and C-H...F, stabilize the crystal structures, contributing to the understanding of molecular assembly and design (Suresh, Kumar, Perumal, et al., 2007).

Development of Anticancer Agents

There is also research into the development of anticancer agents involving Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine derivatives. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules with potential as anticancer agents. This research highlights the therapeutic potential of such compounds in oncology (Ivasechko, Yushyn, Roszczenko, et al., 2022).

properties

IUPAC Name

N-[(4-fluorophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZNSAGYSXVBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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